molecular formula C21H18N4O B2752697 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide CAS No. 2034608-68-7

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide

Cat. No.: B2752697
CAS No.: 2034608-68-7
M. Wt: 342.402
InChI Key: KXRHJVUJGIZZDY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide (Figure 1) is a heterocyclic compound featuring:

  • A 1-naphthamide core (C10H7CONH2), contributing aromaticity and lipophilicity.
  • A methylene bridge (-CH2-) linking the pyridine to the naphthamide group.

Molecular Formula: C21H19N4O
Molecular Weight: 343.41 g/mol (calculated).

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-25-14-17(13-24-25)20-10-9-15(11-22-20)12-23-21(26)19-8-4-6-16-5-2-3-7-18(16)19/h2-11,13-14H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRHJVUJGIZZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Pyridine Ring Formation: The pyridine ring is often constructed via a cyclization reaction involving appropriate precursors such as β-ketoesters and ammonia or amines.

    Coupling Reactions: The pyrazole and pyridine rings are then coupled using a cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the desired intermediate.

    Naphthamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Pharmacology: It is studied for its binding affinity to various receptors and enzymes, making it a candidate for drug development.

    Materials Science: The compound’s unique structure allows it to be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. For instance, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A : Benzoquinazolinone 12 (Merck Patent Compound)
  • Structure : 3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one .
  • Key Features: Shares the 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl substituent with the target compound. Contains a benzoquinazolinone core instead of naphthamide.
  • Biological Activity : Acts as a selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor (M1mAChR) with higher affinity than BQCA (a reference compound) .
  • Implications: The shared pyridinylmethyl-pyrazole moiety suggests this group is critical for receptor interaction. The benzoquinazolinone core may enhance selectivity or potency compared to naphthamide derivatives.
Compound B : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
  • Structure : Pyrrole-carboxamide core with trifluoromethylpyridine and imidazole substituents .
  • Key Features :
    • Trifluoromethyl group on pyridine improves metabolic stability but may reduce solubility.
    • Imidazole substituent introduces additional hydrogen-bonding sites.
  • Synthesis : Prepared in 35% yield with high purity (HPLC: 98.67%) .

Comparative Analysis

Parameter Target Compound Compound A (Benzoquinazolinone 12) Compound B
Core Structure 1-Naphthamide Benzoquinazolinone Pyrrole-carboxamide
Key Substituents Pyridinylmethyl-pyrazole Pyridinylmethyl-pyrazole + hydroxycyclohexyl Trifluoromethylpyridine + imidazole
Molecular Weight 343.41 g/mol (calc.) Not reported 392.2 g/mol (ESIMS)
Biological Target Not reported M1mAChR (positive allosteric modulator) Not reported
Synthetic Yield Not reported Not reported 35%
Key Functional Groups Naphthamide (lipophilic) Quinazolinone (polar, rigid) Trifluoromethyl (electron-withdrawing)

Structure-Activity Relationship (SAR) Insights

Pyridinylmethyl-Pyrazole Motif: Critical for receptor binding in Compound A . Likely contributes to target engagement in the naphthamide derivative.

Core Modifications: Naphthamide vs. Quinazolinone: The naphthamide’s lipophilicity may enhance membrane permeability but reduce solubility compared to the polar quinazolinone core. Pyrrole-Carboxamide: The pyrrole ring in Compound B introduces conformational flexibility, which might improve binding to shallow protein pockets.

Substituent Effects: The trifluoromethyl group in Compound B enhances metabolic stability but could introduce steric hindrance.

Biological Activity

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrazole : The precursor 1-methyl-1H-pyrazole is synthesized through the reaction of hydrazines with 1,3-dicarbonyl compounds.
  • Pyridine Ring Formation : Cyclization reactions or condensation reactions are employed to form the pyridine ring.
  • Naphthamide Synthesis : The final step involves the coupling of the naphthalene derivative with the previously formed pyridine and pyrazole intermediates.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit notable antimicrobial properties. For example, derivatives containing similar structural motifs have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
10gP. mirabilis62.5 μg/mL
10qS. aureus31.25 μg/mL
10rA. niger31.25 μg/mL

Anti-inflammatory and Anticancer Properties

Naphthamide derivatives have been studied for their anti-inflammatory and anticancer activities. For instance, compounds with similar structures have shown promise in modulating inflammatory pathways and inhibiting cancer cell proliferation . The mechanism often involves the inhibition of specific enzymes or receptors involved in these pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, thereby inhibiting their functions.
  • Receptor Modulation : It can also interact with cellular receptors, altering signaling pathways that lead to therapeutic effects.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of N-(6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide in treating diseases such as cancer and infections caused by resistant bacterial strains. For instance, a class of derivatives has been reported to effectively inhibit RET kinase activity, which is crucial in certain cancers .

Q & A

Q. Tables for Reference

Q. Table 1: Representative Analytical Data from Evidence

Compound ID¹H NMR Shifts (δ, ppm)ESIMS [M+H]⁺HPLC Purity (%)Source
1175.01–5.03 (m, 1H)392.299.23
Example 319N/A7551.05 min (RT)

Q. Table 2: Synthesis Optimization Strategies

ChallengeSolutionYield ImprovementSource
Low CuAAC efficiencySwitch to CuI, 50°C17.9% → 35%
Isomer separationChiral HPLC (Chiralpak AD-H)95% purity

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